molecular formula C13H10FNO2 B6365293 5-(5-Fluoro-2-methylphenyl)picolinic acid CAS No. 1261906-68-6

5-(5-Fluoro-2-methylphenyl)picolinic acid

Cat. No.: B6365293
CAS No.: 1261906-68-6
M. Wt: 231.22 g/mol
InChI Key: YEQUFCZLTJSVMZ-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO2.

Preparation Methods

The synthesis of 5-(5-Fluoro-2-methylphenyl)picolinic acid typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with appropriate reagents. One common method includes the use of potassium phosphate monobasic in water, followed by the addition of sodium chlorite in water. The reaction is carried out in dimethyl sulfoxide (DMSO) and continues for about an hour. The mixture is then saturated with sodium chloride, diluted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the desired product .

Chemical Reactions Analysis

5-(5-Fluoro-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as sodium chlorite.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl groups, using reagents like halides and organometallic compounds

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)picolinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid, a related compound, is known to inhibit viral entry by targeting viral-cellular membrane fusion. It also acts as an immunomodulator by binding to zinc finger proteins, disrupting their function and inhibiting viral replication .

Comparison with Similar Compounds

5-(5-Fluoro-2-methylphenyl)picolinic acid can be compared with other similar compounds such as:

  • 5-Fluoro-2-picolinic acid
  • 5-(Trifluoromethoxy)picolinic acid
  • 3-Methoxy-6-(trifluoromethyl)picolinic acid
  • 4-Methyl-5-nitropicolinic acid

These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications .

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-4-10(14)6-11(8)9-3-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQUFCZLTJSVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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